Product packaging for Methyl 3-amino-3-phenylpropanoate(Cat. No.:CAS No. 14898-52-3)

Methyl 3-amino-3-phenylpropanoate

Cat. No.: B184406
CAS No.: 14898-52-3
M. Wt: 179.22 g/mol
InChI Key: XKIOBYHZFPTKCZ-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The utility of methyl 3-amino-3-phenylpropanoate in organic synthesis is underscored by its role as a precursor to a wide array of complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester carbonyl group, allows for a diverse range of chemical transformations. This dual reactivity enables chemists to strategically elaborate the molecule, building upon its core structure to access more intricate and functionally rich compounds.

One of the key applications of this compound lies in its use as a building block for the synthesis of natural products and their analogues. nih.govmdpi.comrsc.org Natural products often exhibit significant biological activity, and their synthesis is a major focus of modern organic chemistry. nih.govnih.gov this compound provides a readily available chiral scaffold that can be incorporated into the total synthesis of these complex molecules. nih.gov For instance, aminobenzoate derivatives, which are structurally related to the title compound, serve as foundational units for a wide variety of microbial natural products. rsc.org

Furthermore, the amino and ester functionalities of this compound can be chemoselectively modified. The amino group can participate in N-acylation, N-alkylation, and condensation reactions to form amides, sulfonamides, and imines, respectively. The ester group, on the other hand, can undergo hydrolysis, amidation, or reduction to provide the corresponding carboxylic acid, amide, or amino alcohol. This orthogonal reactivity allows for a stepwise and controlled construction of target molecules.

Several synthetic methodologies have been developed to produce this compound and its derivatives. One-pot procedures starting from benzaldehyde (B42025), malonic acid, and ammonium (B1175870) acetate (B1210297) have been reported, offering an efficient route to this class of compounds. google.com These methods often involve an initial condensation reaction followed by esterification. google.com

Stereochemical Diversity and Enantiomeric Forms: A Foundation for Chiral Molecule Synthesis

The presence of a stereogenic center at the C3 position of this compound gives rise to two enantiomers: (R)-methyl 3-amino-3-phenylpropanoate and (S)-methyl 3-amino-3-phenylpropanoate. bldpharm.comnbinno.com This stereochemical feature is of paramount importance in the synthesis of chiral molecules, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its absolute configuration.

The ability to access enantiomerically pure forms of this compound is crucial for its application as a chiral building block. bldpharm.com Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is a key area of research in organic chemistry. nih.gov Various strategies have been employed for the enantioselective synthesis of β-amino acids and their esters. These include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. For example, asymmetric hydrogenation of prochiral precursors using chiral rhodium catalysts has proven to be an effective method for producing enantiomerically enriched β-amino esters. nih.gov

The separation of enantiomers, a process known as chiral resolution, is another important technique for obtaining optically pure compounds. google.com Chiral stationary phases (CSPs) are often used in chromatography to separate enantiomeric mixtures. google.com Derivatives of β-amino acids, including this compound, have themselves been used as chiral selectors in the preparation of these stationary phases. google.com The differential interaction between the enantiomers of the analyte and the chiral selector allows for their separation. The development of novel chiral selectors and stationary phases continues to be an active area of research to improve the efficiency of enantiomeric separations. google.com

The availability of both (R) and (S) enantiomers of this compound provides synthetic chemists with the flexibility to access either enantiomer of a target molecule. bldpharm.comnbinno.com This is particularly valuable in structure-activity relationship (SAR) studies, where the biological activity of different stereoisomers is compared to identify the most potent and selective compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B184406 Methyl 3-amino-3-phenylpropanoate CAS No. 14898-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIOBYHZFPTKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373081
Record name methyl 3-amino-3-phenylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14898-52-3
Record name methyl 3-amino-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-3-phenylpropionate
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Synthetic Methodologies for Methyl 3 Amino 3 Phenylpropanoate

Racemic Synthesis Approaches

Racemic synthesis aims to produce Methyl 3-amino-3-phenylpropanoate as a mixture of its two enantiomers. These methods are often characterized by their simplicity and cost-effectiveness.

Conventional Esterification Techniques

A common and straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 3-amino-3-phenylpropionic acid. The Fischer-Speier esterification is a classic example of this approach. wikipedia.org This acid-catalyzed reaction involves heating the amino acid in methanol (B129727) in the presence of a strong acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrogen chloride (HCl). nih.govnih.gov The reaction proceeds by protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. The primary challenge in the esterification of amino acids is their zwitterionic nature, which can reduce the reactivity of the carboxylic acid group. nih.gov To drive the equilibrium towards the ester product, an excess of methanol is typically used, and water, a byproduct of the reaction, may be removed. wikipedia.org

Another effective reagent for this transformation is trimethylchlorosilane (TMSCl) in methanol. nih.gov This system offers a convenient and mild method for the preparation of amino acid methyl esters, proceeding at room temperature to give good to excellent yields of the corresponding methyl ester hydrochlorides. nih.govresearchgate.net

Table 1: Comparison of Conventional Esterification Catalysts

CatalystReaction ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Reflux in methanolReadily available, inexpensiveHarsh conditions, potential for side reactions
Hydrogen Chloride (HCl)Gaseous HCl in methanol or methanolic HClClean reactionHandling of gaseous HCl can be challenging
Trimethylchlorosilane (TMSCl)Methanol, room temperatureMild conditions, high yieldsReagent cost may be higher

One-Pot Multicomponent Reactions Utilizing Benzaldehyde (B42025), Malonic Acid, and Ammonium (B1175870) Acetate (B1210297)

A highly efficient and atom-economical approach to racemic this compound is a one-pot, three-component reaction. This method involves the condensation of benzaldehyde, malonic acid, and a source of ammonia (B1221849), typically ammonium acetate. google.com This reaction first forms 3-amino-3-phenylpropionic acid in situ.

Table 2: Example of a One-Pot Synthesis of a 3-Amino-3-phenylpropionate Ester google.com

Reactant 1Reactant 2Reactant 3SolventEsterifying AgentProduct
BenzaldehydeMalonic acidAmmonium acetateEthanolThionyl chlorideEthyl 3-amino-3-phenylpropanoate

Derivatization from Related Precursors (e.g., 3-amino-3-phenylpropionic acid)

The synthesis of this compound is fundamentally a derivatization of 3-amino-3-phenylpropionic acid. As detailed in the section on conventional esterification techniques (2.1.1), the primary transformation is the conversion of the carboxylic acid functional group into a methyl ester. This can be achieved through various standard organic chemistry methods beyond the Fischer-Speier conditions.

For example, the use of diazomethane (B1218177) offers a rapid and clean method for esterification, although its toxicity and explosive nature limit its large-scale application. Alternatively, the reaction of the acid with methyl iodide in the presence of a base like potassium carbonate can also yield the desired ester, though this method can sometimes lead to N-methylation as a side reaction. The choice of derivatization method often depends on the scale of the synthesis, the desired purity, and the available reagents and equipment.

Enantioselective Synthesis Strategies

For applications where a single enantiomer of this compound is required, enantioselective synthesis methods are employed. These strategies aim to produce one enantiomer in excess over the other, a critical consideration for the synthesis of chiral drugs.

Chiral Catalysis for Stereocontrol

The use of chiral catalysts is a powerful tool for achieving stereocontrol in the synthesis of enantiomerically enriched compounds. In the context of producing chiral β-amino esters, various catalytic systems have been developed. These catalysts create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the reaction and favoring the formation of one enantiomer. rsc.org

Lewis Base Catalyzed Hydrosilylation of β-Enamino Esters

A notable enantioselective strategy for the synthesis of β-amino esters involves the asymmetric hydrosilylation of β-enamino esters, catalyzed by a chiral Lewis base. nih.gov This reaction proceeds by the addition of a silicon hydride (hydrosilane) across the carbon-carbon double bond of a β-enamino ester, which is an unsaturated precursor to the target β-amino ester.

The process begins with the synthesis of a β-enamino ester from a β-keto ester and an amine. This enamino ester is then subjected to hydrosilylation in the presence of a chiral Lewis base catalyst. The catalyst, often a derivative of a chiral amino acid like L-serine, coordinates to the silicon of the hydrosilane, activating it and facilitating its stereoselective transfer to the β-enamino ester. nih.gov The resulting silylated intermediate is then hydrolyzed to afford the chiral β-amino ester. This method has been shown to produce a variety of β-amino esters in good yields and with good enantioselectivities. nih.gov

Table 3: Key Components in Lewis Base Catalyzed Hydrosilylation

ComponentRoleExample
β-Enamino EsterSubstrateMethyl 3-amino-3-phenylacrylate
HydrosilaneReducing AgentTrichlorosilane (HSiCl₃)
Chiral Lewis BaseCatalystL-serine derived catalyst
ProductChiral β-Amino Ester(R)- or (S)-Methyl 3-amino-3-phenylpropanoate

Asymmetric Induction in Carbon-Carbon Bond-Forming Reactions

Asymmetric induction in C-C bond-forming reactions is a cornerstone of modern organic synthesis for creating chiral molecules. The asymmetric Michael addition is a particularly relevant strategy for synthesizing β-amino acids. researchgate.netmdpi.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary. researchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric Michael additions. researchgate.netmdpi.com Chiral organocatalysts, such as those derived from prolinol, can effectively catalyze the addition of aldehydes or malonates to nitroalkenes, leading to the formation of enantioenriched β-substituted carbonyl compounds, which are precursors to β-amino acids. mdpi.com The mechanism often involves the formation of a chiral enamine intermediate that directs the stereoselective attack on the Michael acceptor. mdpi.com

Chemoenzymatic Synthesis Routes for Enantiomerically Pure β-Amino Acids

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. For the production of enantiomerically pure β-amino acids, a common strategy involves the chemical synthesis of a racemic precursor followed by an enzymatic resolution step. researchgate.netiupac.org

A typical chemoenzymatic route to enantiomerically pure β-phenylalanine, the parent acid of this compound, starts with a Knoevenagel-type condensation of benzaldehyde, ammonium acetate, and malonic acid, followed by esterification to produce the racemic ester. researchgate.net This racemic ester is then subjected to enzymatic kinetic resolution using a lipase (B570770), such as Amano lipase PS, to separate the enantiomers. researchgate.net This approach has been optimized for technical use and can provide access to β-amino acids with high enantiomeric purity. researchgate.net

Table 2: Comparison of Chemoenzymatic Process Parameters researchgate.net

Parameter Description Importance
Enantioselectivity The ability of the biocatalyst to distinguish between enantiomers. Crucial for achieving high enantiomeric purity of the final product.
Overall Yield The amount of desired product obtained relative to the starting material. A key factor in the economic viability of the process.
Biocatalyst Operating Stability The robustness of the enzyme under process conditions. Affects the reusability of the catalyst and overall process cost.

Synthesis of Functionalized Derivatives and Analogs

The synthesis of functionalized derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

The introduction of substituents onto the phenyl ring or the propanoate backbone can significantly alter the biological activity of the molecule. nih.govebi.ac.uk For example, the synthesis of trifluoromethylated analogs of 3-phenylpropanoate derivatives has been explored. One approach involves the condensation of N-substituted derivatives of N-methyl-3-phenyl-3-hydroxypropylamine with p-trifluoromethylchlorobenzene to introduce the trifluoromethylphenoxy group. google.com Further chemical transformations can then lead to the desired functionalized phenylpropanoate derivatives. google.com

The synthesis of various 2- and 3-substituted-3-phenylpropyl analogs with substituents like amino, fluoro, hydroxyl, and methyl groups has also been reported to investigate their effects on biological targets. nih.govebi.ac.uk These syntheses often involve multi-step chemical sequences starting from readily available precursors. nih.gov

Hydroxylated and Fluorinated Analogs

The introduction of hydroxyl and fluorine substituents into the phenyl ring of this compound can significantly influence its chemical and biological properties. Researchers have developed various synthetic strategies to access these valuable analogs, enabling further investigation into their potential applications.

Hydroxylated Analogs

The synthesis of β-hydroxy-α-amino acid derivatives, including hydroxylated versions of this compound, has been achieved through multi-step sequences often involving the formation of an oxazolidinone intermediate. nih.govresearchgate.net

One effective method begins with the double protection of L-phenylalanine methyl ester hydrochloride. researchgate.net The resulting N,N-di-tert-butoxycarbonyl (Boc) protected compound undergoes radical bromination at the β-position using N-bromosuccinimide (NBS) in carbon tetrachloride. nih.govresearchgate.net Subsequent treatment of the crude β-bromide with silver nitrate (B79036) in acetone (B3395972) facilitates a debromination-cyclization cascade to yield a mixture of trans- and cis-oxazolidinones. nih.gov The diastereomers can be separated by column chromatography. Finally, selective hydrolysis of the desired trans-oxazolidinone with a catalytic amount of cesium carbonate in methanol affords the threo-(2S,3R)-β-hydroxy phenylalanine methyl ester derivative. nih.gov

A similar strategy involves the side-chain bromination of N-phthaloyl-(S)-phenylalanine derivatives, followed by reaction with silver nitrate in aqueous acetone to produce the (2S,3R)-β-hydroxy-α-amino acids with high diastereoselectivity. unimelb.edu.au The level of stereocontrol in this reaction is influenced by the nature of the carboxyl protecting group, with bulky esters like tert-butyl esters showing greater selectivity. unimelb.edu.au

Table 1: Synthesis of N-tert-Butoxycarbonyl-(2S,3R)-β-hydroxy-L-phenylalanine methyl ester

StepReactantReagents and ConditionsIntermediate/ProductYieldReference
1N,N-di-tert-butoxycarbonyl protected phenylalanineN-bromosuccinimide (NBS), CCl₄, reflux (irradiation)β-bromide derivative- nih.gov
2β-bromide derivativeSilver nitrate, acetonetrans- and cis-oxazolidinones (6:1 ratio)70% nih.gov
3trans-oxazolidinoneCesium carbonate (catalytic), methanolN-tert-Butoxycarbonyl-(2S,3R)-β-hydroxy-L-phenylalanine methyl ester80% nih.gov

Fluorinated Analogs

The synthesis of fluorinated analogs of this compound has been approached through various methodologies, reflecting the broad interest in fluorinated amino acids in medicinal chemistry and protein engineering. beilstein-journals.org These strategies often focus on the enantioselective synthesis of fluorinated phenylalanine precursors.

One prominent method involves the alkylation of chiral nickel(II) complexes of glycine (B1666218) or alanine (B10760859) Schiff's bases. beilstein-journals.orgnih.govpsu.edu This approach allows for the asymmetric synthesis of various fluorinated phenylalanines by reacting the deprotonated Ni(II) complex with different fluorine-containing benzyl (B1604629) chlorides. nih.govpsu.edu Subsequent hydrolysis of the complex yields the enantiomerically enriched fluorinated amino acid, which can then be esterified. psu.edu This technique has been successfully applied to prepare gram-scale quantities of novel compounds like (2,3,5,6)-tetrafluoro-4-trifluoromethylphenylalanine and bis(trifluoromethyl)phenylalanine. beilstein-journals.org

Another synthetic route is the Knoevenagel condensation between a fluorinated benzaldehyde derivative and methyl isocyanoacetate, which has been used to prepare isomers of fluorinated phenylalanines. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to synthesize fluorinated bi-aryl β-amino acids by coupling a bromo-β-phenylalanine derivative with a fluorinated boronic acid. nih.gov

Enzymatic methods offer an alternative for producing enantiomerically pure fluorinated β-amino acids. Lipase-catalyzed hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides has been shown to be highly efficient, yielding the desired (S)-amino acids and unreacted (R)-amino esters with excellent enantiomeric excess (≥99%). mdpi.com

Direct fluorination of the amino acid backbone represents another strategy. For instance, treatment of a protected 2-amino-1,3-propanediol (B45262) derivative with diethylaminosulfur trifluoride (DAST) can install a fluorine atom at the β-position. nih.gov

Table 2: Selected Synthetic Methodologies for Fluorinated Phenylalanine Analogs

MethodologyKey Reagents/SubstratesType of Fluorinated Analog ProducedKey FeaturesReference
Asymmetric AlkylationChiral Ni(II) complex of glycine, fluorinated benzyl chloridesRing-fluorinated phenylalanines (e.g., o-, m-, p-fluoro, pentafluoro)Enantiomerically enriched products (<90% ee); gram-scale synthesis possible. beilstein-journals.orgnih.gov beilstein-journals.orgnih.gov
Knoevenagel CondensationFluorinated benzaldehydes, methyl isocyanoacetateRing-fluorinated phenylalaninesDirect formation of the α-amino ester backbone. nih.gov
Enzymatic ResolutionRacemic β-fluorophenyl-substituted β-amino esters, Lipase PSIMEnantiopure (R)- and (S)-β-fluorophenyl-β-amino acidsHigh enantioselectivity (ee ≥99%) and good yields (>48%). mdpi.com mdpi.com
Suzuki Cross-CouplingBromo-β-phenylalanine derivative, fluorinated boronic acidsFluorinated and trifluoromethylated bi-aryl β-amino acidsAccess to complex aromatic structures with high yields (82-86%). nih.gov nih.gov
Direct FluorinationProtected amino alcohol, DASTβ-fluoro-ʟ-phenylalanineIntroduction of fluorine to the amino acid side chain. nih.gov

Chemical Reactivity and Derivatization Pathways

Amino Group Transformations

The primary amino group is a key site for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary amine can readily undergo N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy in the synthesis of more complex molecules. monash.edu While methods for N-alkylation of amino acids exist, they can sometimes lead to mixtures of products due to the reactivity of the resulting secondary amines. monash.eduorganic-chemistry.org Selective mono-N-alkylation of 3-amino alcohols has been achieved through chelation with 9-borabicyclononane (B1260311) (9-BBN), a technique that could potentially be extended to β-amino esters like methyl 3-amino-3-phenylpropanoate. organic-chemistry.org

N-acylation, the introduction of an acyl group, is another fundamental transformation. For instance, the reaction of ethyl (S)-3-amino-3-phenylpropionate hydrochloride with 3,5-dinitrobenzoyl chloride in the presence of triethylamine (B128534) yields the corresponding N-acylated derivative. google.com This type of reaction is crucial for the synthesis of various amides and has been extensively studied in peptide synthesis and combinatorial chemistry. researchgate.net A variety of coupling reagents, such as those based on phosphonium (B103445) or uronium salts, can be employed to facilitate these transformations. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

ReactantReagentProduct Type
Ethyl (S)-3-amino-3-phenylpropionate hydrochloride3,5-Dinitrobenzoyl chloride, TriethylamineN-Acylated β-amino ester

This table is generated based on the text and is for illustrative purposes.

Formation of Carboxamides and Related Structures

The amino group of this compound can react with carboxylic acids or their derivatives to form carboxamides. This reaction is a cornerstone of peptide chemistry. Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate) are commonly used to facilitate the coupling of amino acids and form peptide bonds. researchgate.net These methods are applicable to the formation of amides from a wide range of primary amines, including amino acid esters. researchgate.net

Ester Group Modifications

The methyl ester group provides another handle for chemical modification, allowing for transformations that alter the carboxyl end of the molecule.

Hydrolysis and Transesterification Reactions

The methyl ester of 3-amino-3-phenylpropanoate can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-phenylpropanoic acid. This reaction is typically carried out under acidic or basic conditions.

Transesterification, the exchange of the methyl group for another alkyl or aryl group, is also a feasible transformation. csic.es For example, the transesterification of fatty acid methyl esters with arylaminoalcohols can be catalyzed by sodium methoxide. csic.es A similar principle can be applied to this compound to generate a variety of other esters. A one-pot synthesis method has been developed where benzaldehyde (B42025) reacts with malonic acid and ammonium (B1175870) acetate (B1210297), followed by an in-situ esterification with an alcohol to produce 3-amino-3-phenylpropionic acid esters. google.com

Table 2: Examples of Ester Group Modification Reactions

Reaction TypeReactantReagent/CatalystProduct
HydrolysisThis compoundAcid or Base3-Amino-3-phenylpropanoic acid
TransesterificationThis compoundAlcohol, Catalyst (e.g., Sodium Methoxide)Other 3-amino-3-phenylpropanoate esters
One-pot Synthesis/EsterificationBenzaldehyde, Malonic acid, Ammonium acetateAlcohol, Thionyl chloride3-Amino-3-phenylpropionic acid ester

This table is generated based on the text and is for illustrative purposes.

Reductions to Alcohol Derivatives (e.g., with Lithium Aluminum Hydride)

The ester functionality can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. orgsyn.orgorganic-chemistry.org The reduction of esters with LiAlH₄ is a general and efficient method. orgsyn.org For instance, the reduction of amino acid ethyl esters to their corresponding amino alcohols using LiAlH₄ has been well-documented. orgsyn.org This process typically involves the careful addition of the hydride reagent to a solution of the ester, followed by quenching to yield the alcohol. orgsyn.org This reaction would convert this compound into 3-amino-3-phenylpropan-1-ol.

Stereospecific Reactions and Chiral Transformations

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. The stereocenter at the C3 position can influence the stereochemical outcome of reactions at the adjacent functional groups.

Enzymatic hydrolysis of related β-hydroxy esters has been shown to proceed with high enantioselectivity, offering a route to chiral acids and alcohols. acs.org Similar enzymatic approaches could potentially be applied to the kinetic resolution of racemic this compound.

Furthermore, chiral derivatives of 3-amino-3-phenylpropanoic acid have been utilized as chiral selectors in chromatography. google.com For example, N-acylated derivatives can be attached to a solid support to create a chiral stationary phase for the separation of enantiomers. google.com The synthesis of enantiomerically pure (S)-methyl 3-amino-3-phenylpropanoate hydrochloride has been reported, highlighting the importance of this specific stereoisomer. bldpharm.com The development of stereoselective synthetic routes to access either the (R) or (S) enantiomer is crucial for applications in medicinal chemistry and materials science.

Enantioselective Functionalization and Product Separation

Enantioselective functionalization aims to introduce new functional groups with a high degree of stereocontrol. While direct enantioselective C-H functionalization of this compound is not extensively documented, related methodologies provide insights into potential synthetic routes. For instance, enantioselective synthesis of N-alkylamines can be achieved through β-amino C–H functionalization using a cooperative catalyst system. nih.gov This approach, which involves the reaction of an N-alkylamine-derived enamine with an electrophile activated by a chiral Lewis acid co-catalyst, could potentially be adapted for the N-functionalized derivatives of this compound. nih.gov

Another key strategy for obtaining enantiomerically pure β-amino esters is through enzymatic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully employed for the kinetic resolution of racemic β-amino esters via enantioselective hydrolysis or acylation. mdpi.comresearchgate.net For example, lipase PSIM (Burkholderia cepacia) catalyzed the hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides, yielding the unreacted (R)-esters and the hydrolyzed (S)-acids with excellent enantiomeric excess (ee ≥99%). mdpi.com Such enzymatic methods offer a practical route for the separation of enantiomers of this compound. mdpi.comresearchgate.net

The table below summarizes representative enzymatic resolutions of β-amino esters, highlighting the potential for separating enantiomers of this compound.

Racemic SubstrateEnzymeReaction TypeProduct(s)Enantiomeric Excess (ee)Reference
Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloridesLipase PSIM (Burkholderia cepacia)Hydrolysis(R)-amino esters and (S)-amino acids≥99% mdpi.com
Racemic β-amino estersCandida antarctica lipase A (CAL-A)N-acylationN-acyl β-amino esterHigh researchgate.net
N-acyl β-amino acidsAminoacylaseHydrolysisβ-amino acidHigh researchgate.net

Stereodivergent Synthetic Routes to Access Multiple Isomers

Stereodivergent synthesis allows for the selective formation of any desired stereoisomer from a common starting material. This is particularly valuable for creating a library of stereochemically diverse molecules for applications in medicinal chemistry and materials science. While specific stereodivergent routes starting directly from this compound are not well-documented, related strategies offer a blueprint.

A notable example is the stereodivergent synthesis of α,β-disubstituted β-aminoalkylboronic acid derivatives. acs.org This method utilizes a sequence of desulfinylation and group-selective protodeboronation of β-amino gem-bis(boronate) precursors to access both syn and anti diastereomers with high diastereoselectivity. acs.org Such a strategy, if adapted, could potentially allow for the controlled synthesis of different diastereomers of substituted this compound derivatives.

Furthermore, the reduction of enantiopure β-enamino esters using sodium triacetoxyborohydride (B8407120) in acetic acid has been shown to proceed with good diastereo- and enantioselectivity, providing access to different β-amino ester diastereomers. capes.gov.br By selecting the appropriate chiral amine auxiliary, this method enables the preparation of both syn and anti products. capes.gov.br This highlights a potential pathway for achieving stereodivergence in derivatives of this compound.

Advanced Coupling and Cycloaddition Reactions

Advanced coupling and cycloaddition reactions provide powerful tools for constructing complex molecular architectures from this compound and its derivatives. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of heterocyclic and highly functionalized compounds.

Intermolecular Radical C(sp³)–H Amination under Catalysis

Intermolecular radical C(sp³)–H amination is a cutting-edge strategy for the direct formation of C-N bonds, transforming C-H bonds into valuable amino functionalities. While direct amination of the C(sp³) centers in this compound has not been specifically detailed, the principles of this reaction have been established for various substrates, including those with ester groups. nih.gov

Cobalt-based metalloradical catalysis has been shown to be effective for the intermolecular radical C–H amination of benzylic esters. rsc.org This method provides access to chiral amino acid derivatives with high yields and enantioselectivities. rsc.org Another approach involves iodine catalysis, which enables the amination of aliphatic C-H bonds under mild conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org These catalytic systems generate amidyl radicals that can abstract a hydrogen atom from a C-H bond, followed by the formation of a new C-N bond. researchgate.netorganic-chemistry.orgorganic-chemistry.org The regioselectivity of such reactions is often influenced by the stability of the resulting carbon-centered radical. nih.gov For substrates containing an ester group, amination can occur at positions remote to the electron-withdrawing group. nih.gov

The following table presents examples of intermolecular radical C-H amination on related substrates, illustrating the potential for functionalizing compounds like this compound.

Substrate TypeCatalyst SystemAminating AgentKey FeaturesReference
Benzylic EstersCo(II)-amidoporphyrinPerfluorinated aryl azidesHigh yield and enantioselectivity rsc.org
Aliphatic C-H bondsIodine / Hypervalent iodine oxidantTriflamideMild, metal-free conditions researchgate.netorganic-chemistry.orgorganic-chemistry.org
Esters with alkyl chainsIodine / TBHPTetrazoleSelective amination at remote methylene (B1212753) carbons nih.gov

[3+2]-Cycloaddition Reactions with Isocyano Esters (e.g., methyl 2-isocyano-3-phenylpropanoate)

[3+2]-Cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. While this compound itself is not a typical 1,3-dipole for these reactions, the related compound, methyl 2-isocyano-3-phenylpropanoate, serves as a versatile precursor for generating 1,3-dipoles. The isocyano group, with its high α-acidity, can be deprotonated to form an α-enolate, which then acts as a formal 1,3-dipole in reactions with various electrophilic unsaturated systems. nih.gov

A notable example is the diastereo- and enantioselective dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, including methyl 2-phenyl-2-isocyanoacetate. nih.gov This reaction, catalyzed by a cupreine-ether organocatalyst, yields chiral tricyclic compounds with high diastereoselectivity and excellent enantioselectivity. nih.gov The reaction proceeds through a nucleophilic addition of the isocyano ester enolate to the nitrobenzofuran, followed by an intramolecular attack on the isocyano group. nih.gov

These cycloaddition reactions are not limited to nitroaromatics. They can also be performed with alkenes and alkynes to synthesize a variety of functionalized pyrrolines and other N-heterocycles. kaust.edu.sawikipedia.orgnsf.govrsc.org The regioselectivity of these cycloadditions is typically controlled by frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile. wikipedia.org

Mannich-Type Reactions for Carbon-Carbon Bond Formation

The Mannich reaction is a classic three-component reaction that forms a β-amino carbonyl compound, known as a Mannich base, from an aldehyde, an amine, and a carbonyl compound with an acidic α-proton. wikipedia.org In the context of this compound, the primary amino group can act as the amine component in such reactions.

Modern variations of the Mannich reaction, including direct-type catalytic three-component reactions, allow for the efficient synthesis of α,β-diamino acid derivatives. organic-chemistry.orgnih.gov For instance, a Lewis acid-catalyzed reaction between an aldehyde, a secondary amine, and a glycine (B1666218) derivative can produce anti-α,β-diamino ester derivatives with high yields and diastereoselectivities. organic-chemistry.orgnih.gov By analogy, reacting this compound with an aldehyde and an enolizable ketone or ester could lead to the formation of novel β-amino acid derivatives with an additional amino-alkyl substituent.

The development of asymmetric Mannich reactions has further expanded the utility of this transformation, enabling the synthesis of chiral β-amino carbonyl compounds with high enantioselectivity. nih.gov These reactions often employ chiral catalysts, such as proline or its derivatives, or chiral Lewis acids. organic-chemistry.org

The table below outlines a general scheme for a Mannich-type reaction involving a β-amino ester.

Component 1 (Amine)Component 2 (Aldehyde)Component 3 (Enolizable Carbonyl)Catalyst (Example)Product TypeReference
This compoundAromatic or Aliphatic AldehydeKetone or EsterLewis Acid (e.g., Zn(OTf)₂)Substituted β-amino acid derivative organic-chemistry.orgnih.gov
Secondary AmineAldehydeGlycine DerivativeLewis Acid (e.g., Zn(OTf)₂)α,β-diamino ester derivative organic-chemistry.orgnih.gov
Aromatic AmineAromatic AldehydeMalonic EsterNH₄Clβ-amino ester researchgate.net

Applications in Complex Molecule Synthesis

Precursor in Pharmaceutical Development

The pharmaceutical industry heavily relies on chiral building blocks for the synthesis of enantiomerically pure drugs. Methyl 3-amino-3-phenylpropanoate, particularly its chiral forms, serves as a crucial intermediate in the development of several important pharmaceutical compounds.

β-amino acids and their derivatives are integral components of numerous biologically active molecules, including drugs and natural products. researchgate.net Their incorporation into peptides can enhance metabolic stability, making them attractive for drug design. researchgate.net Traditional methods for synthesizing β-amino acids often involve multiple steps and the use of hazardous reagents. illinois.edu However, recent advancements have focused on more direct and efficient synthetic routes. illinois.edu

This compound serves as a key precursor for generating a variety of β-amino acid derivatives. For instance, lipase-catalyzed hydrolysis can be employed for the kinetic resolution of racemic this compound, yielding enantiomerically pure (S)-3-amino-3-phenylpropionic acid. mdpi.com This method provides access to valuable chiral building blocks for drug discovery.

Reaction Type Catalyst Product Significance
Lipase-catalyzed hydrolysisLipase (B570770) PSIM (Burkholderia cepasia)Enantiomerically pure (S)-3-amino-3-phenylpropionic acidKey precursor for various β-amino acid derivatives in drug discovery. mdpi.com

(S)-Dapoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. patsnap.com The synthesis of (S)-Dapoxetine often involves the use of chiral intermediates to establish the desired stereochemistry. (S)-3-amino-3-phenylpropionic acid, derived from the corresponding methyl ester, is a crucial precursor in some synthetic routes to (S)-Dapoxetine. mdpi.com The synthesis of dapoxetine (B195078) and its intermediates can be achieved through various methods, with a focus on utilizing readily available and cost-effective raw materials to facilitate industrial production. patsnap.comgoogle.com

One synthetic approach involves the reduction of (S)-3-amino-3-phenylpropionic acid to (S)-3-amino-3-phenylpropanol, which is then further converted to dapoxetine. google.com The availability of enantiomerically pure starting materials like (S)-methyl 3-amino-3-phenylpropanoate is therefore critical for the efficient production of this pharmaceutical.

Intermediate Target Molecule Synthetic Step
(S)-3-Amino-3-phenylpropionic acid(S)-DapoxetineReduction of the carboxylic acid to an alcohol. google.com

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. mdpi.com Conformationally constrained peptides, which have restricted flexibility, are valuable tools in drug design as they can lead to higher potency and receptor selectivity. nih.govresearchgate.net

This compound can be utilized as a starting material for the synthesis of constrained amino acids that can be incorporated into peptidomimetics. researchgate.net By modifying its structure, chemists can create novel building blocks that introduce specific conformational biases into a peptide chain. mdpi.com These constrained peptidomimetics are instrumental in studying protein-protein interactions and developing new therapeutic agents. whiterose.ac.uk

Application Area Key Feature Significance
PeptidomimeticsMimic peptide structure and function with improved stability. mdpi.comDevelopment of new drugs with enhanced properties.
Conformationally Constrained PeptidesRestricted flexibility leading to higher potency and selectivity. nih.govresearchgate.netValuable for designing targeted therapies. whiterose.ac.uk

Building Block in Agrochemical Synthesis

While the primary focus of this compound applications lies in the pharmaceutical sector, its structural motifs can also be found in molecules with agrochemical potential. The development of new and efficient synthetic methods for β-amino acid derivatives can have implications for the agrochemical industry, where the discovery of novel pesticides and herbicides is an ongoing endeavor. The presence of both an amino group and a phenyl ring allows for the introduction of various functionalities that could lead to compounds with desired biological activities against pests or weeds.

Contributions to Materials Science

The versatility of this compound extends to the field of materials science. The amino and ester functionalities of the molecule provide reactive sites for polymerization and incorporation into larger macromolecular structures. For instance, it can be used to synthesize polymers with specific properties, such as tailored thermal stability or optical characteristics. The phenyl group can also contribute to the material's properties through π-π stacking interactions, influencing its mechanical and electronic characteristics.

Synthesis of Aminated Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. Aminated heterocycles, in particular, are prevalent in pharmacologically active molecules. This compound can serve as a precursor for the synthesis of various aminated heterocyclic systems. Through cyclization reactions involving the amino group and the ester functionality, or by further transformations of these groups, a diverse range of nitrogen-containing heterocycles can be accessed. These heterocycles can then be further elaborated to create libraries of compounds for drug screening and discovery.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are fundamental in providing a detailed picture of the molecular structure of Methyl 3-amino-3-phenylpropanoate and investigating its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of every atom within the molecule.

In ¹H NMR, the aromatic protons on the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet, usually around 3.6 ppm. The protons on the ethyl chain exhibit characteristic splitting patterns: the benzylic proton (CH-N) appears as a triplet, while the adjacent methylene (B1212753) protons (-CH₂-COO) form a doublet of doublets.

¹³C NMR spectroscopy complements the proton data, with the carbonyl carbon of the ester group resonating at the lowest field (around 172 ppm) and the aromatic carbons appearing between 126-143 ppm. The carbons of the methoxy group and the aliphatic chain are found at higher fields.

For stereochemical assignments, which are crucial for chiral molecules like this, NMR is particularly powerful. While standard NMR can confirm the relative stereochemistry, determining the absolute configuration or enantiomeric excess often requires the use of chiral shift reagents or the synthesis of diastereomeric derivatives. rsc.org For instance, research on related β-amino esters has utilized specialized techniques like ⁶Li NMR spectroscopy to study the aggregation and stereochemistry of their enolates in solution, providing deep mechanistic insight. nih.govfigshare.comnih.gov Simple ¹H and ¹³C NMR analysis, by inspecting chemical shifts and coupling constants of the signals at the α-stereocentre, can also permit differentiation between diastereomers. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound


Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CarbonylC=O-~172
AromaticC-ipso-~143
AromaticC-ortho/meta/para~7.2-7.4 (m)~126-129
AliphaticCH-Ph~4.4 (t)~52
AliphaticCH₂~2.8 (d)~43
MethoxyOCH₃~3.6 (s)~51

Mass Spectrometry (e.g., ESI-TOF-MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and for monitoring the progress of reactions that produce it. Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. For this compound (C₁₀H₁₃NO₂), this would correspond to a measured mass-to-charge ratio (m/z) of approximately 180.0968, confirming its elemental composition with high accuracy. nih.govlookchem.com

Tandem mass spectrometry (MS/MS) is used to gain structural information through fragmentation. researchgate.net By selecting the parent ion and inducing fragmentation, characteristic daughter ions are produced. For instance, in studies of related amino acid derivatives, key fragmentations include the loss of small neutral molecules like methanol (B129727) (CH₃OH) or the cleavage of the amino acid backbone, which helps to piece together the structure of the original molecule. researchgate.net This technique is invaluable for distinguishing between isomers and identifying byproducts in a reaction mixture. researchgate.net

UV-Vis Spectroscopy in Mechanistic Investigations (e.g., Anion Binding Studies)

UV-Vis spectroscopy can be employed in mechanistic studies involving this compound, particularly for processes that involve its aromatic phenyl group. The phenyl ring possesses a chromophore that absorbs UV light at specific wavelengths.

While specific anion binding studies for this exact molecule are not widely reported, the principle is well-established. In such an investigation, the interaction of the compound with an anion, potentially through hydrogen bonding at the amine group, could perturb the electronic environment of the phenyl chromophore. This perturbation would lead to a change in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ). By monitoring these spectral changes as a function of anion concentration, researchers can determine binding constants (Ka) and the stoichiometry of the interaction. nih.gov Furthermore, second-derivative UV-Vis spectroscopy can be a powerful tool to resolve overlapping spectral bands and reveal subtle changes in the environment around the aromatic amino acid residues. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the gold standard for assessing the purity of this compound and, crucially, for separating its enantiomers to determine enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for analyzing β-amino esters. To determine chemical purity, a reversed-phase HPLC method is typically used, where the compound is separated from any non-polar or polar impurities on a C18 column.

For the critical task of separating the R and S enantiomers, chiral HPLC is required. mst.edu This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, have proven effective for the enantiomeric resolution of amino acid esters. mst.edu The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector on the column. An alternative approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. google.com

Table 2: Typical HPLC Conditions for Enantiomeric Separation of Amino Acid Esters


ParameterTypical ConditionReference
Stationary PhaseChiral Stationary Phase (e.g., Teicoplanin, Polysaccharide-based) mst.edu
Mobile PhaseHydro-organic (e.g., Methanol/Water or Ethanol/Water) or Normal Phase (e.g., Hexane/2-Propanol)[10, 23]
DetectionUV (e.g., 254 nm)
Flow Rate0.3 - 1.0 mL/min
TemperatureAmbient or controlled (e.g., 40°C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable, or can be made so through derivatization.

In GC-MS, the gas chromatograph separates the compound from volatile impurities, and the mass spectrometer provides definitive identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and a series of fragment ions. The most abundant fragment ion (the base peak) is observed at an m/z of 106. nih.gov This fragment likely corresponds to the [C₆H₅CHNH₂]⁺ cation, formed by cleavage of the bond between the α and β carbons. Other significant fragments appear at m/z 104 and 79, which are also characteristic of the phenylamino (B1219803) moiety. nih.gov This fragmentation pattern serves as a fingerprint for the molecule, allowing for its confident identification in complex mixtures and for the assessment of sample purity. nih.govnih.gov

Table of Compounds Mentioned

Generated html

Polarimetry for Optical Purity Assessment and Stereochemical Assignment

Polarimetry is a sensitive and non-destructive analytical technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This phenomenon, known as optical activity, is a characteristic property of enantiomers, which are non-superimposable mirror images of each other. The two enantiomers of a chiral molecule will rotate the plane of polarized light by equal amounts but in opposite directions. The dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

In the context of this compound, which exists as (R)- and (S)-enantiomers, polarimetry is indispensable for quantifying the enantiomeric excess (ee) of a sample. The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated using the Biot equation:

[α]λT = α / (l × c)

where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in grams per milliliter.

The enantiomeric excess of a non-racemic mixture can be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer:

ee (%) = ([α]sample / [α]pure enantiomer) × 100

While specific rotation data for the individual enantiomers of this compound is not extensively documented in publicly available literature, the principles of polarimetry are routinely applied in its synthesis and purification. The closely related parent compound, 3-amino-3-phenylpropanoic acid, serves as a good proxy for understanding the application of this technique. For instance, the specific rotation of (S)-3-amino-3-phenylpropanoic acid has been reported, providing a reference for its stereochemical purity.

PropertyValueConditions
Specific Rotation of (S)-3-Amino-3-phenylpropanoic Acid -6.0 to -8.0°c=1, water

Data sourced from commercial supplier specifications.

This data for the parent acid highlights how a measured specific rotation is used to confirm the identity and purity of a specific enantiomer. In a research setting, if a synthesis is designed to produce (S)-Methyl 3-amino-3-phenylpropanoate, a measured specific rotation close to the expected value for the pure (S)-enantiomer would confirm the success of the stereoselective synthesis.

The stereochemical assignment, determining whether a sample is the (R) or (S) enantiomer, is often established through chemical correlation with a compound of a known absolute configuration. For example, if (S)-3-amino-3-phenylpropanoic acid is esterified to this compound without affecting the stereocenter, the resulting product can be confidently assigned the (S)-configuration. The sign of the optical rotation (positive or negative) of the resulting ester would then be empirically determined.

The following interactive table illustrates how the observed optical rotation and enantiomeric excess are directly related, a fundamental concept in the polarimetric analysis of chiral compounds like this compound.

Enantiomeric Excess (ee) of (S)-enantiomer (%)Mole Fraction of (S)-enantiomerMole Fraction of (R)-enantiomerExpected Specific Rotation ([α]) (hypothetical)
1001.000.00-X°
900.950.05-0.90X°
750.8750.125-0.75X°
500.750.25-0.50X°
250.6250.375-0.25X°
0 (Racemic)0.500.50

Note: 'X' represents the specific rotation of the pure (S)-enantiomer.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Structural Analysis and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the three-dimensional structure and energetic landscape of Methyl 3-amino-3-phenylpropanoate. Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to perform geometry optimizations, yielding detailed information on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformations. gelisim.edu.tr

Table 1: Representative Theoretical Geometric Parameters for a Phenylalanine Derivative

ParameterCalculated Value (AM1)Calculated Value (PM3)Calculated Value (MNDO)Calculated Value (B3LYP/6-311++G(d,p))Calculated Value (HF/6-311++G(d,p))
Cα-Cβ Bond Length (Å)1.541.531.551.541.53
Cβ-Cγ Bond Length (Å)1.511.501.521.511.50
Cα-N Bond Length (Å)1.461.471.451.461.45
Cα-C=O Bond Angle (°)110.5111.0110.2111.2111.1
N-Cα-Cβ Bond Angle (°)110.8110.5111.1110.7110.9
Note: This table presents example data from a computational study on phenylalanine to illustrate the types of parameters obtained through quantum chemical calculations. gelisim.edu.tr The exact values for this compound would require specific calculations.

Molecular Modeling of Reaction Pathways and Transition States (e.g., ONIOM methods)

Understanding the synthesis and reactivity of this compound can be significantly enhanced through the molecular modeling of reaction pathways. Techniques like the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method are particularly useful for studying complex chemical reactions. acs.org The ONIOM method allows for a multi-layered approach where the core part of the reacting system, the region of bond formation and breakage, is treated with a high-level quantum mechanics (QM) method, while the surrounding environment is described using a more computationally efficient molecular mechanics (MM) force field. acs.org

For example, in modeling the synthesis of a β-amino acid derivative, the reacting atoms of the substrate and catalyst would constitute the QM layer, enabling an accurate description of the electronic changes during the reaction. acs.org The solvent molecules and non-participating parts of the reactants would form the MM layer. acs.org This approach makes it feasible to study the entire reaction system without compromising the accuracy of the critical reaction coordinates. acs.org

Through these models, the transition state structures can be located, and the corresponding activation energies can be calculated. nih.gov This provides critical information about the reaction kinetics and the factors that control stereoselectivity, which is particularly important for a chiral molecule like this compound. nih.govnih.gov For instance, computational simulations have been used to understand the mechanism of enzymes like phenylalanine ammonia (B1221849) lyases in the synthesis of related β-branched aromatic α-amino acids. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are increasingly used for the prediction and interpretation of spectroscopic data, which is essential for the structural elucidation of molecules like this compound. frontiersin.orgbohrium.com Quantum chemical calculations can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants with a useful degree of accuracy. bohrium.comgithub.io

The general workflow for predicting NMR spectra involves first performing a conformational search to identify the low-energy conformers of the molecule. github.io Subsequently, the NMR shielding constants for each conformer are calculated using a suitable level of theory, such as DFT. github.io The final predicted spectrum is an average of the individual conformer spectra, weighted by their Boltzmann population. github.io These predicted spectra can then be compared with experimental data to confirm the molecular structure or to assign specific signals to particular atoms in the molecule. frontiersin.org Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra. nih.govfrontiersin.org

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Compound

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
α-CH4.984.95–5.01
β-CH₂3.143.07–3.21
OCH₃3.653.67
NH6.156.10
Aromatic-H7.20-7.457.03–7.50
Note: This table is based on data for N-cinnamoyl-l-phenylalanine methyl ester and serves as an illustration. nih.gov The accuracy of prediction can vary depending on the computational method and the complexity of the molecule.

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding Networks)

Non-covalent interactions play a crucial role in determining the conformation, crystal packing, and biological interactions of this compound. nih.govrsc.org These interactions, although weaker than covalent bonds, are numerous and their cumulative effect is significant. numberanalytics.comnih.gov

In this compound, several types of non-covalent interactions are expected to be present. Intramolecular hydrogen bonds could potentially form between the amino group (N-H) and the carbonyl oxygen of the ester group. Intermolecularly, classical N-H···O hydrogen bonds are likely to be a dominant feature in the solid state, leading to the formation of hydrogen-bonding networks that stabilize the crystal lattice. nih.gov

Furthermore, the phenyl ring allows for various π-interactions. These include C-H···π interactions, where the C-H bonds of the aliphatic chain or another molecule interact with the electron-rich face of the phenyl ring, and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov Theoretical studies on phenylalanine have quantified the strengths of these interactions, showing that cation···π interactions are the strongest, followed by N-H···π and O-H···π, with C-H···π interactions being the weakest. nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to visualize and quantify these weak interactions. biointerfaceresearch.com

Table 3: Calculated Interaction Energies for Non-Covalent Interactions in Phenylalanine Complexes

Interaction TypeInteraction Energy (kcal/mol) - MPWB1KInteraction Energy (kcal/mol) - M06-2X
C-H···π0.62 - 2.550.70 - 2.80
N-H···π6.0 - 27.06.5 - 28.0
O-H···π6.0 - 27.06.5 - 28.0
Cation···π36.0 - 46.037.0 - 47.0
Note: This data is from a systematic study on phenylalanine complexes and provides an estimate of the strength of various non-covalent interactions that would also be relevant for this compound. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.